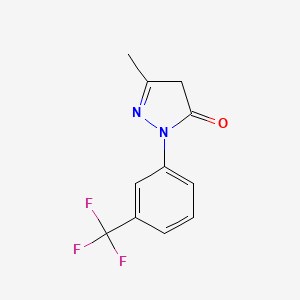

5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one

Description

5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazolone core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Properties

IUPAC Name |

5-methyl-2-[3-(trifluoromethyl)phenyl]-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c1-7-5-10(17)16(15-7)9-4-2-3-8(6-9)11(12,13)14/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRFRVFQDVMRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278862 | |

| Record name | 5-Methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-05-1 | |

| Record name | 321-05-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Condensation Methods Using Hydrazines and 1,3-Dicarbonyl Compounds

The foundational synthesis route for pyrazolone derivatives involves the condensation of substituted hydrazines with 1,3-dicarbonyl compounds such as ethyl acetoacetate or diketones. For 5-methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one, this method proceeds via:

- Hydrazine Preparation : 3-Trifluoromethylphenylhydrazine is generated by reducing the corresponding nitro compound or through diazotization followed by coupling with ammonia.

- Cyclocondensation : The hydrazine reacts with ethyl acetoacetate in a polar solvent (e.g., ethanol or water) under reflux. The reaction forms the pyrazolone ring through nucleophilic attack and subsequent dehydration.

Optimization Insights :

- Solvent Selection : Aqueous systems reduce organic solvent use and simplify purification. For example, a patent describing a related pyrazoline synthesis achieved 85% yield using water as the solvent.

- Reaction Time : Reflux durations of 3–5 hours are typical, with extended times leading to side products like oxidized hydrazines.

- Stoichiometry : A 1:1 molar ratio of hydrazine to 1,3-dicarbonyl compound minimizes byproducts.

Industrial-Scale Synthesis: Innovations from Patent Literature

A 2023 patent (CN104628647A) details an optimized method for synthesizing 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one, offering insights adaptable to the target compound. Key advancements include:

- In Situ Hydrazine Generation : Using 3-trifluoromethylphenylhydrazine hydrochloride and inorganic bases (e.g., NaOH) in water eliminates the need for isolating unstable hydrazines.

- Reducing Agents : Adding sodium sulfite (0.1–0.2 equiv) prevents oxidation of the hydrazine intermediate, improving yields to >90%.

- Crystallization : Purification via isopropanol-water mixtures (2:1 v/v) yields >99% purity, avoiding column chromatography.

Procedure Adaptation :

- Combine 3-trifluoromethylphenylhydrazine hydrochloride (1 equiv), NaOH (1.1 equiv), and Na₂SO₃ (0.2 equiv) in water.

- Add ethyl acetoacetate (1 equiv) and reflux at 100°C for 4 hours.

- Cool, filter, and recrystallize the crude product from isopropanol-water.

Comparative Analysis of Synthetic Methods

The industrial method offers superior yield and simplicity, while the catalytic approach aligns with green chemistry principles despite lower efficiency.

Purification and Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions can be carried out using nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolone derivatives with different functional groups, while reduction can produce dihydropyrazolone derivatives with varying degrees of saturation.

Scientific Research Applications

5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and stability. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one

- 5-Methyl-2-(4-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one

- 5-Methyl-2-(3-difluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one

Uniqueness

5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable compound in various scientific and industrial applications.

Biological Activity

5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one (CAS Number: 321-05-1) is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 346.315 g/mol. Its structure is characterized by a pyrazole ring substituted with a trifluoromethyl group and a methyl group, which are crucial for its biological activity.

1. Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play pivotal roles in inflammation pathways. In vitro assays demonstrated that certain derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory effects .

2. Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties. For example, one study assessed the antimicrobial activity of various substituted pyrazoles against pathogenic bacteria and fungi, revealing promising results. The compound's structural features contribute to its ability to disrupt microbial membranes or inhibit essential metabolic pathways .

3. Antioxidant Activity

The antioxidant potential of pyrazole derivatives has also been investigated. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound acts as an inhibitor for enzymes involved in inflammatory processes (e.g., COX enzymes) and lipid metabolism (e.g., ELOVL6), affecting fatty acid elongation in liver cells .

- Cell Membrane Interaction: The hydrophobic nature of the trifluoromethyl group enhances membrane permeability, allowing the compound to exert its effects more effectively within cells.

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory effects of various pyrazole derivatives in a carrageenan-induced rat paw edema model. Among the tested compounds, one derivative demonstrated a significant reduction in edema comparable to standard anti-inflammatory drugs like diclofenac .

Case Study 2: Antimicrobial Screening

In another investigation, a series of pyrazole compounds were screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited notable bactericidal effects, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

Data Tables

Q & A

Q. What are the standard synthetic routes for preparing 5-methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one, and how is purity ensured?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under acidic conditions. For example, phenylhydrazine reacts with ethyl acetoacetate in ethanol with acetic acid as a catalyst, followed by refluxing to form the pyrazolone core. The crude product is purified via recrystallization (ethanol) and validated using thin-layer chromatography (TLC) with a solvent system of toluene:ethyl acetoacetate:water (8.7:1.2:1.1 V/V/V). Purity is confirmed by a single spot on TLC and spectral consistency (e.g., IR, NMR) .

Q. How is structural characterization of this compound performed, and what key spectral markers are observed?

Structural confirmation involves:

- IR spectroscopy : A strong carbonyl (C=O) stretch at 1696–1710 cm⁻¹ and C=N absorption at 1588–1612 cm⁻¹.

- ¹H NMR : Singlets for methyl groups (δ 0.96–1.08 ppm) and methylene protons (δ 2.68–2.96 ppm).

- ¹³C NMR : Carbonyl carbons at δ 170.14–170.46 ppm and aromatic carbons in the δ 155–156 ppm range. These data align with the pyrazolone tautomeric form and substituent effects .

Q. What in vitro assays are used to evaluate its biological activity (e.g., antioxidant or antimicrobial effects)?

- Antioxidant assays : Erythrocyte oxidation models are employed, where the compound’s ability to inhibit lipid peroxidation is quantified via thiobarbituric acid reactive substances (TBARS). Scanning electron microscopy (SEM) visualizes erythrocyte membrane protection .

- Antimicrobial activity : Disk diffusion or broth microdilution methods assess inhibition against bacterial/fungal strains, with MIC (minimum inhibitory concentration) values reported .

Advanced Research Questions

Q. How can X-ray crystallography resolve tautomeric or conformational ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or ORTEP-III determines the dominant tautomer (e.g., keto-enol equilibrium) and intermolecular interactions. For pyrazol-3-ones, hydrogen bonding between NH₂ and C=O groups stabilizes the keto form, as seen in analogous structures. Space group parameters (e.g., P2₁/a) and lattice constants (a, b, c, β) provide crystallographic validation .

Q. What strategies address contradictory data in reaction yields or biological activity across studies?

- Reaction optimization : Varying solvents (ethanol vs. dioxane), catalysts (acetic acid vs. calcium hydroxide), or temperature profiles to improve reproducibility .

- Biological variability : Standardize assay protocols (e.g., erythrocyte source, microbial strains) and validate via dose-response curves. Cross-check with structural analogs to isolate substituent effects .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?

- Core modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 3-phenyl position to enhance metabolic stability.

- Side-chain functionalization : Acylation or Schiff base formation at the pyrazolone NH improves lipophilicity and target binding. For example, benzoyl derivatives synthesized via dioxane/calcium hydroxide show altered antimicrobial profiles .

Q. What computational methods complement experimental data for mechanistic insights?

- Density Functional Theory (DFT) : Predicts tautomeric stability, electronic properties (HOMO-LUMO gaps), and reactive sites.

- Molecular docking : Screens binding affinities to enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using crystallographic data from related compounds .

Methodological Notes

- Synthesis challenges : Trace water in solvents can hydrolyze intermediates; use anhydrous conditions and inert atmospheres for moisture-sensitive steps .

- Crystallization pitfalls : Slow cooling rates (1–2°C/min) prevent amorphous precipitation. Ethanol-water mixtures (95:5) yield high-purity crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.